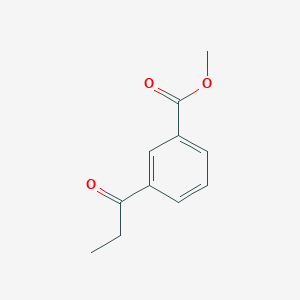
3-Propionyl-benzoic acid methyl ester
Cat. No. B8566454
M. Wt: 192.21 g/mol
InChI Key: GAKCQFDXNPITFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06544985B2
Procedure details


To a stirred solution of 3-tert-butoxycarbonylacetyl-benzoic acid methyl ester (11.1 g) and MeI (2.2 mL) in DMF (40 mL) was added portionwise at 0° C. NaH (55% dispersion in mineral oil, 1.4 g). Stirring was continued at 0° C. for 15 min and at 20° C. for 30 min. The mixture was partitioned between AcOEt and brine, the pH being set to 7 by the addition of 3N HCl. The organic layer was dried and evaporated. The residue was stirred in a mixture of CH2Cl2 (30 mL) and TFA (30 mL) for 40 min at 20° C. After the evaporation of the solvents, the solution of the residue in AcOEt was extracted with ice-cold sat. Na2CO3 solution and the aqueous extracts were immediately acidified with 3N HCl and extracted with AcOEt. The solvent of this extract was evaporated and the residue heated in a mixture of toluene (40 mL) and 3N HCl (3 mL) to 100° C. for 1 h. The cooled mixture was diluted with AcOEt, washed with sat. NaHCO3 and brine, dried and evaporated to give 3-propionyl-benzoic acid methyl ester (3.87 g) as white solid, MS (ISP) 193.2 [(M+H)+].
Name
3-tert-butoxycarbonylacetyl-benzoic acid methyl ester
Quantity
11.1 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:20])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([C:10](=[O:19])[CH2:11][C:12](OC(C)(C)C)=O)[CH:5]=1.CI.[H-].[Na+]>CN(C=O)C>[CH3:1][O:2][C:3](=[O:20])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([C:10](=[O:19])[CH2:11][CH3:12])[CH:5]=1 |f:2.3|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
1.4 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
Stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture was partitioned between AcOEt and brine
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the pH being set to 7 by the addition of 3N HCl
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The residue was stirred in a mixture of CH2Cl2 (30 mL) and TFA (30 mL) for 40 min at 20° C
|
|
Duration
|
40 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the evaporation of the solvents
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the solution of the residue in AcOEt was extracted with ice-cold sat. Na2CO3 solution
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with AcOEt
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent of this extract was evaporated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The cooled mixture was diluted with AcOEt
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with sat. NaHCO3 and brine
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(C1=CC(=CC=C1)C(CC)=O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.87 g | |
| YIELD: CALCULATEDPERCENTYIELD | 50.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

